N-Chloro-L-alanyl-L-alanyl-L-alanine

Description

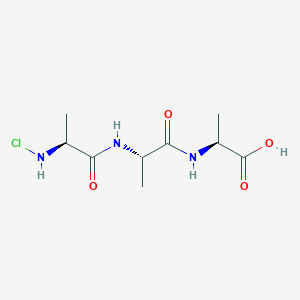

N-Chloro-L-alanyl-L-alanyl-L-alanine is a synthetic tripeptide derivative characterized by a chlorine substitution at the N-terminus of the L-alanyl-L-alanyl-L-alanine backbone. Such chlorinated peptides are often engineered to enhance electrophilicity, alter stability, or modulate biological interactions. The tripeptide structure (Ala-Ala-Ala) provides a scaffold for studying sequence-specific interactions in biochemical systems, though its chloro-substituted variant remains less documented in mainstream literature.

Properties

CAS No. |

81374-72-3 |

|---|---|

Molecular Formula |

C9H16ClN3O4 |

Molecular Weight |

265.69 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-(chloroamino)propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C9H16ClN3O4/c1-4(11-8(15)5(2)13-10)7(14)12-6(3)9(16)17/h4-6,13H,1-3H3,(H,11,15)(H,12,14)(H,16,17)/t4-,5-,6-/m0/s1 |

InChI Key |

JFWXGEUHBBXDKO-ZLUOBGJFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NCl |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-L-alanyl-L-alanyl-L-alanine typically involves the stepwise coupling of alanine residues followed by chlorination. The process begins with the protection of the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl). The protected alanine is then coupled with another alanine residue using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This process is repeated to obtain the tripeptide. Finally, the protecting group is removed, and the tripeptide is chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to streamline the coupling steps and ensure high yield and purity. The chlorination step is carefully controlled to avoid over-chlorination and degradation of the peptide .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-L-alanyl-L-alanyl-L-alanine undergoes various chemical reactions, including:

Oxidation: The chlorine atom can be oxidized to form N-oxide derivatives.

Reduction: The chlorine atom can be reduced to form the parent tripeptide.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives of the tripeptide.

Reduction: L-alanyl-L-alanyl-L-alanine.

Substitution: Substituted tripeptides with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-Chloro-L-alanyl-L-alanyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and as a reagent in organic synthesis.

Biology: Studied for its potential antimicrobial properties due to the presence of the chlorine atom.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active peptides upon metabolic activation.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of N-Chloro-L-alanyl-L-alanyl-L-alanine involves the interaction of the chlorine atom with various molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in antimicrobial applications where the compound can disrupt the function of essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

- Reactivity: The chloro substituent in N-Chloro-L-alanyl-L-alanyl-L-alanine likely increases electrophilicity compared to non-halogenated analogues like L-Alanyl-L-alanine, making it more reactive in nucleophilic environments .

- Stability : Chlorinated peptides are generally less stable than acetylated or methylated derivatives due to susceptibility to hydrolysis or dechlorination .

- Biological Activity : While L-Alanyl-L-alanine serves as a protease substrate, the chloro variant may act as an inhibitor by covalently binding to active sites, akin to chloro-substituted substrate analogues in enzyme studies .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| N-Chloroacetyl-DL-alanine | C₅H₉ClNO₃ | Not reported | Moderate | 0.85 (est.) |

| L-Alanyl-L-alanine | C₆H₁₂N₂O₃ | 270–275 (dec.) | Highly soluble | -3.2 |

| N-Acetyl-L-alanine | C₅H₉NO₃ | 158–160 | Soluble | -0.67 |

Notes

Data Limitations : Direct experimental data on this compound is scarce; comparisons rely on structurally related compounds (e.g., chloroacetyl-alanine , alanine dipeptides ).

Contradictions : describes a dipeptide (N-Chloroacetyl-DL-alanine), whereas the target compound is a tripeptide, necessitating caution in extrapolating properties.

Research Gaps : Stability studies under physiological conditions and in vivo toxicity profiles are critical for validating biomedical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.